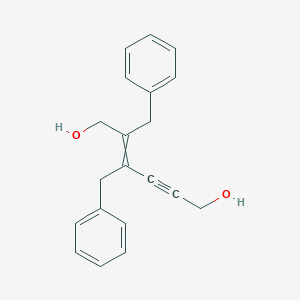
2,3-Dibenzylhex-2-en-4-yne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibenzylhex-2-en-4-yne-1,6-diol: is an organic compound with the molecular formula C20H20O2. It contains 20 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The structure of this compound includes 23 non-hydrogen bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 primary alcohols
Preparation Methods
The synthesis of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of benzyl bromide with hex-2-en-4-yne-1,6-diol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,3-Dibenzylhex-2-en-4-yne-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide, leading to the formation of new derivatives.
Addition: The triple bond in the compound can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols.
Scientific Research Applications
2,3-Dibenzylhex-2-en-4-yne-1,6-diol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, polymers, and materials with unique characteristics.
Mechanism of Action
The mechanism of action of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic rings and triple bond may also participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be compared with other similar compounds, such as:
Hex-2-yne-1,6-diol: This compound has a similar backbone but lacks the benzyl groups.
2,3-Dibenzylhexane-1,6-diol: This compound has a saturated backbone, which affects its chemical properties and reactivity. It may undergo different types of reactions compared to the unsaturated analog.
2,3-Dibenzylhex-2-en-4-yne:
The uniqueness of this compound lies in its combination of aromatic rings, hydroxyl groups, and a triple bond, which confer distinct chemical and biological properties.
Properties
CAS No. |
760202-56-0 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,3-dibenzylhex-2-en-4-yne-1,6-diol |
InChI |
InChI=1S/C20H20O2/c21-13-7-12-19(14-17-8-3-1-4-9-17)20(16-22)15-18-10-5-2-6-11-18/h1-6,8-11,21-22H,13-16H2 |
InChI Key |
HAOFMIBRLXNCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C(CC2=CC=CC=C2)C#CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


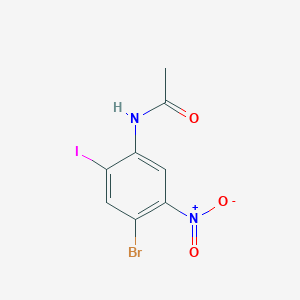
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
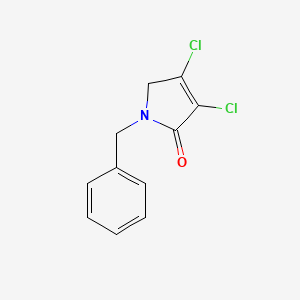
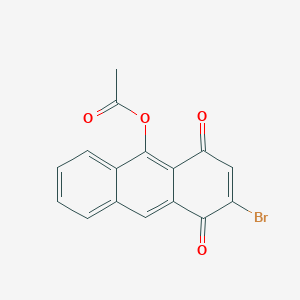
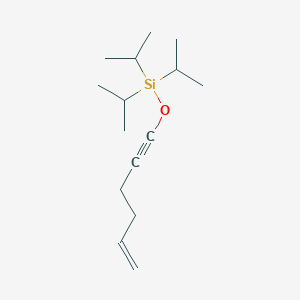
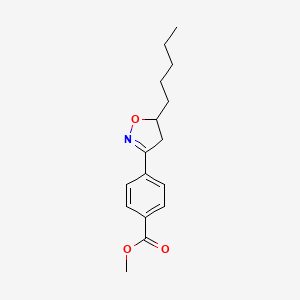
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
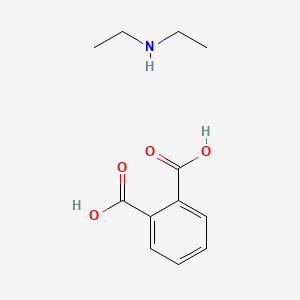
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
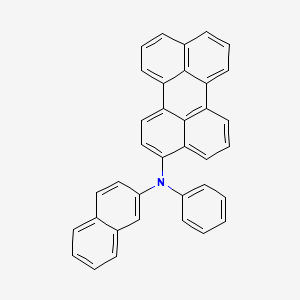
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
